Enhanced Biological Potency: A 6-Methoxy Substituent Confers Superior CYP19 (Aromatase) Inhibition
6-Methoxy-substituted benzofuran derivatives exhibit potent CYP19 (aromatase) inhibitory activity, with an IC50 range of 0.01–1.46 μM. This activity is greater than that observed for the unsubstituted parent compounds and is comparable to or greater than the reference inhibitor arimidex (IC50 = 0.6 μM) [1].
| Evidence Dimension | CYP19 (Aromatase) Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 0.01–1.46 μM (for 6-methoxy-substituted benzofuran derivatives) |
| Comparator Or Baseline | Arimidex: IC50 = 0.6 μM; Unsubstituted parent compounds: Activity is lower |
| Quantified Difference | 6-Methoxy derivatives can be up to 60-fold more potent than Arimidex (0.01 μM vs. 0.6 μM). |
| Conditions | In vitro enzyme inhibition assay using human placental microsomes. |
Why This Matters
This class-level inference demonstrates that the 6-methoxybenzofuran core is a privileged scaffold for developing potent CYP19 inhibitors, making (6-Methoxybenzofuran-2-yl)boronic acid a high-value intermediate for medicinal chemistry programs targeting this enzyme.
- [1] Saberi, M. R., Vinh, T. K., Yee, S. W., Griffiths, B. J. N., Evans, P. J., & Simons, C. (2006). Potent CYP19 (Aromatase) 1-[(Benzofuran-2-yl)(phenylmethyl)pyridine, -imidazole, and -triazole Inhibitors: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry, 49(3), 1016–1022. View Source
